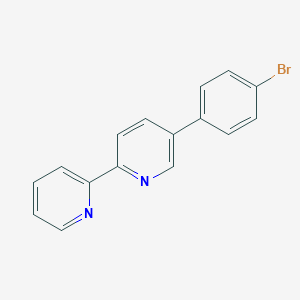
5-(4-Bromophenyl)-2,2'-bipyridine
Overview
Description
5-(4-Bromophenyl)-2,2’-bipyridine: is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromophenyl group attached to the 5th position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-2,2’-bipyridine typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize bipyridine derivatives. The reaction involves the coupling of 4-bromophenylboronic acid with 2,2’-bipyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Stille Coupling Reaction: Another method involves the coupling of 4-bromophenylstannane with 2,2’-bipyridine using a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for 5-(4-Bromophenyl)-2,2’-bipyridine are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, are likely employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(4-Bromophenyl)-2,2’-bipyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The bipyridine moiety can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions and reagents used.
Coordination Reactions: The nitrogen atoms in the bipyridine structure can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura and Stille reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants and facilitate reactions.
Major Products:
Substituted Bipyridines: Products formed by substitution reactions.
Metal Complexes: Formed by coordination reactions with metal ions.
Scientific Research Applications
Chemistry:
Material Science: The compound is used in the development of materials with specific electronic and optical properties.
Biology and Medicine:
Biological Probes: Metal complexes of 5-(4-Bromophenyl)-2,2’-bipyridine are used as probes in biological studies to investigate metal ion interactions in biological systems.
Industry:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-2,2’-bipyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The bipyridine moiety can also participate in redox reactions, which can further modulate the reactivity of the metal complexes formed .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the bromophenyl group, making it less versatile in substitution reactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of a bromophenyl group, affecting its electronic properties and reactivity.
5-(4-Methylphenyl)-2,2’-bipyridine: Similar structure but with a methyl group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness: 5-(4-Bromophenyl)-2,2’-bipyridine is unique due to the presence of the bromophenyl group, which enhances its reactivity in substitution reactions and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
5-(4-bromophenyl)-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-7-4-12(5-8-14)13-6-9-16(19-11-13)15-3-1-2-10-18-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPGCZMCNFBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479657 | |
| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173960-45-7 | |
| Record name | 5-(4-Bromophenyl)-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173960-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-BROMOPHENYL)-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
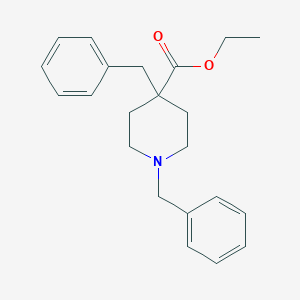
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
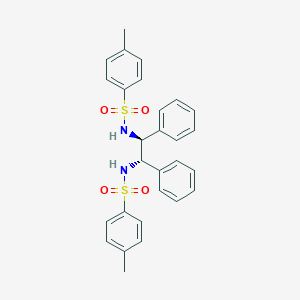

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

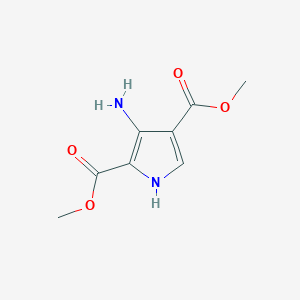
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
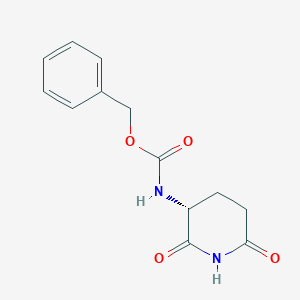
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)

![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)
